7-Hydroxyloxapine
Overview
Description
7-Hydroxyloxapine belongs to the class of organic compounds known as dibenzoxazepines . Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring .
Synthesis Analysis
The synthesis of 7-Hydroxyloxapine involves the trifluoroacetylation of secondary amine functions, followed by trimethylsilylation of phenolic groups . This process is used for the quantitation of loxapine, amoxapine, and their major metabolites in serum and urine .
Molecular Structure Analysis
7-Hydroxyloxapine has a molecular formula of C18H18ClN3O2 . It contains a total of 45 bonds; 27 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 amidine derivative, and 2 tertiary amines .
Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxyloxapine are complex and involve various factors such as a drug’s toxicity, potency, route of exposure, and physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxyloxapine include a molecular weight of 343.81 and a molecular formula of C18H18ClN3O2 . It also has a density of 1.4±0.1 g/cm3, a boiling point of 520.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .
Scientific Research Applications
Metabolism and Quantification in Human Plasma
A study by Meng et al. (2017) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying loxapine and its metabolites, including 7-hydroxyloxapine, in human plasma. This method supports clinical development by overcoming challenges like poor chromatography and separation of isomers.
Loxapine Metabolism Across Species
In a study by Bun et al. (2003), loxapine metabolism, including the formation of 7-hydroxyloxapine, was examined across various species' liver microsomes. The study found significant interspecies variability in loxapine metabolism, indicating the importance of choosing appropriate species for drug-drug interaction studies.
Exploration in Neurotherapeutics
Wong et al. (2012) developed a method for quantifying loxapine and its metabolites, including 7-hydroxyloxapine, in rat brain tissues, plasma, and cerebrospinal fluid. This method aids in understanding the contributions of loxapine metabolites to neurotherapeutic outcomes.
Identifying Metabolizing Enzymes
Luo et al. (2011) identified the cytochrome P450 enzymes involved in the oxidative metabolism of loxapine to various metabolites, including 7-hydroxyloxapine. This information is crucial for understanding drug interactions and metabolic pathways.
Enzymatic Activity and Pharmacokinetics
Studies like Hioki et al. (2011) and Walsky & Obach (2004) provide insights into the enzymatic activities and interactions important for the metabolism of drugs like loxapine and its derivatives, including 7-hydroxyloxapine.
properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDISFPIIFJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190575 | |
Record name | 7-Hydroxyloxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyloxapine | |
CAS RN |
37081-75-7 | |
Record name | 7-Hydroxyloxapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyloxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYLOXAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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